molecular formula C9H7N3O B11758275 4-Methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile

4-Methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B11758275
M. Wt: 173.17 g/mol
InChI Key: YDORINHYWYKOGC-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities. The structure of this compound includes a pyrrole ring fused with a pyrazine ring, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile typically involves cyclization reactions. One common method includes the cyclization of acylethynylpyrroles with propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Another method involves the formation of a domino imine, intramolecular annulation, and Ugi-azide reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of solid alumina and room temperature conditions for cross-coupling reactions can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrole and pyrazine rings.

    Substitution: Substitution reactions, especially at the nitrogen atoms, can lead to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve solvents like dimethyl sulfoxide and catalysts like cesium carbonate .

Major Products

The major products formed from these reactions include various substituted pyrrolopyrazine derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

4-Methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, antiviral, and antifungal activities.

    Medicine: Investigated for its potential as a kinase inhibitor and its role in cancer therapy.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with various molecular targets. It can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C9H7N3O/c1-5-6(3-10)4-11-9-7(5)2-8(13)12-9/h4H,2H2,1H3,(H,11,12,13)

InChI Key

YDORINHYWYKOGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(=O)NC2=NC=C1C#N

Origin of Product

United States

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